[(1R)-1-aminopropyl]phosphonic acid
Overview
Description
[(1R)-1-aminopropyl]phosphonic acid is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a carbon atom, which is further bonded to an amino group and a propyl group. This compound is known for its stability and bioactivity, making it a valuable subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-1-aminopropyl]phosphonic acid typically involves the reaction of a suitable phosphonate precursor with an amine. One common method is the Kabachnik–Fields reaction, where a phosphite reacts with an aldehyde and an amine to form the desired aminophosphonate . Another method involves the Pudovik reaction, where a phosphite reacts with an imine .
Industrial Production Methods
Industrial production of this compound often employs the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure. The McKenna procedure involves a two-step reaction using bromotrimethylsilane followed by methanolysis .
Chemical Reactions Analysis
Types of Reactions
[(1R)-1-aminopropyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted aminophosphonates .
Scientific Research Applications
[(1R)-1-aminopropyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various organophosphorus compounds.
Biology: The compound is used as a peptide analog and enzyme inhibitor.
Medicine: It exhibits antiviral, antibacterial, and antitumor activities, making it a potential candidate for drug development.
Industry: It is used in the production of herbicides, pesticides, and catalytic antibodies
Mechanism of Action
The mechanism of action of [(1R)-1-aminopropyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes. The compound acts as an enzyme inhibitor by mimicking the transition state of enzyme-substrate complexes, thereby blocking the enzyme’s activity. This mechanism is particularly effective in inhibiting metalloproteases and other enzymes involved in pathological states .
Comparison with Similar Compounds
Similar Compounds
Aminomethylenephosphonic acids: These compounds are analogs of amino acids with a phosphonic acid group replacing the carboxylic acid group.
Bisphosphonates: These compounds contain two phosphonic acid groups and are used as enzyme inhibitors and in the treatment of bone diseases.
Phosphonopeptides: These are peptides in which the carboxylic acid group is replaced by a phosphonic acid group
Uniqueness
[(1R)-1-aminopropyl]phosphonic acid is unique due to its specific stereochemistry and the presence of both an amino group and a phosphonic acid group. This combination allows it to exhibit a wide range of biological activities and makes it a versatile compound for various applications .
Properties
IUPAC Name |
[(1R)-1-aminopropyl]phosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10NO3P/c1-2-3(4)8(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELJNDWGTWHHFA-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(N)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](N)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370556 | |
Record name | [(1R)-1-Aminopropyl]phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98049-00-4 | |
Record name | Ampropylfos, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098049004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(1R)-1-Aminopropyl]phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-(-)-(1-Aminopropyl)phosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMPROPYLFOS, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z192K70QRJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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